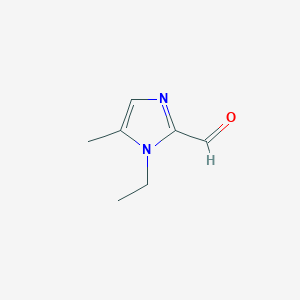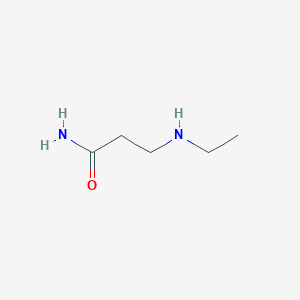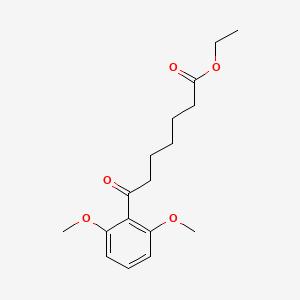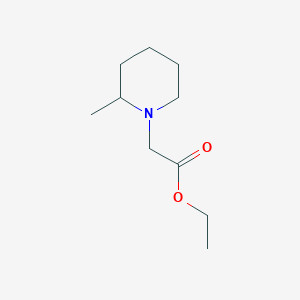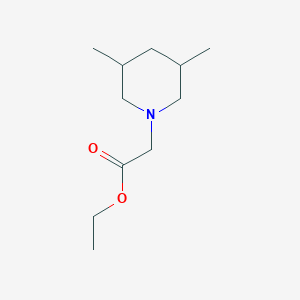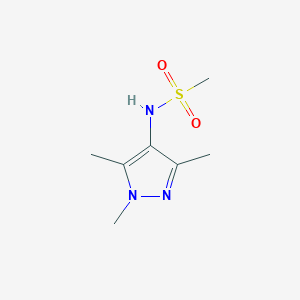
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde
Descripción general
Descripción
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde (FPNB) is an important organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C8H5FO3N2 and a molecular weight of 190.12 g/mol. It is a versatile compound that has been used for a variety of purposes in the laboratory, including synthesis, catalysis, and chromatography.
Aplicaciones Científicas De Investigación
Crystal Structure and Geometry-Optimization Study
Research on similar compounds to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, like 5-Nitro-2-hydroxybenzaldehyde, has focused on understanding their crystal structures. For instance, a study investigated the crystal structure and geometry-optimization of a zwitterionic form derived from 5-Nitro-2-hydroxybenzaldehyde, revealing insights into its solid-state behavior and potential applications in material science (Mondal et al., 2002).
Role in Radiopharmaceutical Synthesis
The synthesis and application of fluorine-18 labeled derivatives of nitrobenzaldehydes, including compounds similar to this compound, have been studied for their role in radiopharmaceuticals. These compounds serve as precursors in the synthesis of key agents used in positron emission tomography, a crucial diagnostic tool in medicine (Orlovskaja et al., 2016).
Antitrypanosomal Drug Potential
Research has also been conducted on ruthenium(II) complexes with nitrobenzaldehydes, investigating their potential as antitrypanosomal drugs. These studies focus on the electrochemical properties and biological activity of these complexes, offering insights into new therapeutic approaches for treating trypanosomal infections (Rodrigues et al., 2008).
Antibacterial Activities
The antibacterial properties of metal complexes derived from nitrobenzaldehydes have been a subject of interest. Studies have synthesized and characterized complexes involving Schiff bases derived from compounds like 5-nitro-2-hydroxybenzaldehyde, assessing their potential as antibacterial agents (Amirnasr et al., 2015).
Chemical Actinometry
2-Nitrobenzaldehyde has been used as a chemical actinometer for measuring light absorption and photochemical properties in various environments, including solution and ice. This research provides insights into the behavior of nitrobenzaldehydes under different physical conditions, which can be important for understanding the photochemistry of similar compounds (Galbavy et al., 2010).
Safety and Hazards
“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQHKAJESMYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








